BE2S2 protein
CAS No.: 137877-66-8
Cat. No.: VC0238444
Molecular Formula: C375 H623 N123 O117 S14
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137877-66-8 |
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Molecular Formula | C375 H623 N123 O117 S14 |
Introduction
Molecular Characteristics
Genetic Structure
Unlike most previously characterized 2S seed-storage proteins which typically lack introns, both BE2S1 and BE2S2 genes from Brazil nut contain intron sequences . This structural difference represents an important evolutionary distinction that may contribute to the regulation of these genes during seed development. The expression of BE2S2 is highly regulated during seed development and demonstrates strict tissue specificity .
The BE2S2 gene has been fully sequenced, allowing for its expression in various systems for both research and biotechnology applications. Sequence analysis has shown that its promoter region contains specific recognition elements, including palindromic TGCA sequences arranged in a manner characteristic of 2S storage protein genes .
Chemical Composition
BE2S2 protein has a complex chemical composition with the molecular formula C₃₇₅H₆₂₃N₁₂₃O₁₁₇S₁₄, highlighting its rich sulfur content that contributes to its high methionine levels . The protein has been assigned the CAS Registry Number 137877-66-8, and is sometimes referred to as "Albumin 2S (Brazil nut gene BE2S2 isoform large subunit reduced)" in chemical databases .
Protein Structure
Like other 2S albumins, the BE2S2 protein is synthesized as a precursor that undergoes post-translational processing. The mature protein consists of two polypeptide chains of different sizes that are linked by disulfide bridges . The protein has a predominantly α-helical structure, as determined by circular dichroism (CD) and Fourier transform-infrared (FT-IR) spectroscopy studies .
Table 1. Physical and Chemical Properties of BE2S2 Protein
Property | Value |
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CAS Registry Number | 137877-66-8 |
Molecular Formula | C₃₇₅H₆₂₃N₁₂₃O₁₁₇S₁₄ |
Synonyms | BE2S2 Protein; BE2S2 Gene product; Albumin 2S (Brazil nut gene BE2S2 isoform large subunit reduced) |
Molecular Weight | Approximately 12-13 kDa (mature protein) |
Structure | Two disulfide-linked polypeptide chains |
Secondary Structure | Predominantly α-helical |
Isoelectric Point | Variable (between 4.6-6.6) |
Biological Function
Expression Pattern
Expression studies have shown that BE2S2 is specifically expressed during seed development, with strict tissue specificity . The regulation of BE2S2 expression involves specific transcription factors and regulatory elements in its promoter region, including a canonical TATA motif with the transcription initiation site located 26 nucleotides downstream .
Protein Type | Biological Value | Net Protein Utilization | Protein Digestibility Corrected Amino Acid Score | Methionine Content |
---|---|---|---|---|
BE2S2 (Brazil nut albumin) | Not determined | Not determined | Not determined | ~18-19% |
Egg | 100 | 94 | 1.00 | ~3% |
Casein | 77 | 76 | 1.00 | ~3% |
Whey protein | 104 | 92 | 1.00 | ~2% |
Soy protein | 74 | 61 | 1.00 | ~1% |
Wheat gluten | 64 | 67 | 0.25 | ~1.5% |
Beef | 80 | 73 | 0.92 | ~2.5% |
Data adapted from sources and research literature on methionine content
Applications in Biotechnology
Transgenic Expression in Crop Plants
One of the most significant applications of the BE2S2 protein has been its use in creating transgenic crop plants with improved methionine content. For example, researchers have successfully introduced and expressed the BE2S2 gene in common bean (Phaseolus vulgaris), which is naturally deficient in methionine .
In these transgenic studies, the BE2S2 gene's coding sequence was driven by a doubled 35S CaMV promoter and AMV enhancer sequences. The transgene remained stable and was correctly expressed in homozygous seeds across multiple generations (R2 to R5). Most importantly, in two of the five transgenic lines developed, the methionine content was significantly increased by 14% and 23% compared to untransformed plants .
Expression Systems and Purification
For research and potential commercial applications, BE2S2 protein can be produced using various expression systems. Recombinant BE2S2 protein has been successfully expressed in:
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Bacterial systems (E. coli)
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Yeast expression systems
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Plant expression systems
Each system offers different advantages in terms of yield, post-translational modifications, and scalability. For example, bacterial expression in E. coli provides high yields but lacks post-translational processing, while plant expression systems more closely mimic the native state of the protein .
Table 3. Expression Systems for BE2S2 Protein Production
Expression System | Advantages | Disadvantages | Typical Yield | Purification Methods |
---|---|---|---|---|
E. coli | High yield, rapid growth | Lack of post-translational modifications | 1-10 mg/L | Affinity chromatography, ion exchange |
Yeast | Post-translational processing, secretion | More complex cultivation | 0.5-5 mg/L | Multiple chromatography steps |
Plant systems | Native-like processing | Lower yields, time-consuming | Variable | Extraction and chromatography |
Insect cells | Complex modifications possible | Higher cost | Variable | Multiple purification steps |
Data compiled from general recombinant protein expression literature and specifications for BE2S2 recombinant production
Structural Characterization Techniques
The characterization of BE2S2 protein structure has been accomplished through various analytical methods. Proteomic approaches have been particularly valuable in elucidating the characteristics of this and other 2S albumin isoforms from Brazil nuts .
Mass Spectrometry Analysis
Mass spectrometry has been crucial in identifying and characterizing the BE2S2 protein. Studies have shown that while BE2S2 shares high amino acid sequence homology with other Brazil nut 2S albumins, it exhibits important charge heterogeneity, with isoelectric points varying between 4.6 and 6.6 . Mass spectrometry has also enabled the detection of post-translational modifications, including evidence of cyclization of N-terminal glutamine residues in some isoforms and ragged C-termini, suggesting carboxypeptidase activity during processing .
Structural Analysis
Future Research Directions
Research on BE2S2 protein continues to evolve in several directions:
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Further structural characterization using advanced techniques such as X-ray crystallography and NMR spectroscopy
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Development of hypoallergenic variants that retain the high methionine content
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Exploration of alternative expression systems for industrial-scale production
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Investigation of potential pharmaceutical applications beyond nutritional enhancement
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Engineering of BE2S2 variants with improved stability and functionality in diverse crop species
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